molecular formula C22H25N3O2S B2577204 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1170787-07-1

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2577204
CAS No.: 1170787-07-1
M. Wt: 395.52
InChI Key: PTKXJUBGIDCIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that features a morpholine ring, a thiophene ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-(thiophen-3-yl)ethylamine with morpholine under controlled conditions to form the intermediate 2-(morpholino)-2-(thiophen-3-yl)ethylamine.

    Urea Formation: The intermediate is then reacted with naphthalen-1-ylmethyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(phenylmethyl)urea
  • 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(benzyl)urea

Uniqueness

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalene moiety, which can impart distinct electronic and steric properties compared to similar compounds with different aromatic groups

Properties

IUPAC Name

1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-22(23-14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-21(19-8-13-28-16-19)25-9-11-27-12-10-25/h1-8,13,16,21H,9-12,14-15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKXJUBGIDCIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.